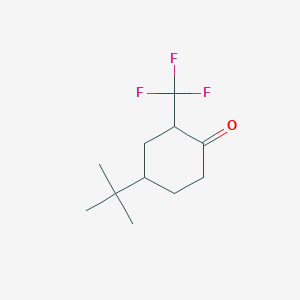

4-Tert-butyl-2-trifluoromethylcyclohexanone

Description

4-Tert-butyl-2-trifluoromethylcyclohexanone is a substituted cyclohexanone featuring a tert-butyl group at the 4-position and a trifluoromethyl (CF₃) group at the 2-position. This compound is of interest in organic synthesis and materials science due to the steric and electronic effects imparted by its substituents. The tert-butyl group enhances lipophilicity and steric bulk, while the electron-withdrawing CF₃ group influences reactivity and stability.

Properties

IUPAC Name |

4-tert-butyl-2-(trifluoromethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F3O/c1-10(2,3)7-4-5-9(15)8(6-7)11(12,13)14/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESGAVKCQTXSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(=O)C(C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454694 | |

| Record name | 4-TERT-BUTYL-2-TRIFLUOROMETHYLCYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132091-74-8 | |

| Record name | 4-TERT-BUTYL-2-TRIFLUOROMETHYLCYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Catalyst Performance in Hydrogenation of 4-Tert-Butyl-2-Trifluoromethylphenol

| Catalyst System | Temperature (°C) | Pressure (Pa) | Conversion (%) | cis:trans Ratio |

|---|---|---|---|---|

| Rh/Al₂O₃ + BF₃·OEt₂ | 70 | 1×10⁶ | 98 | 87.7:12.3 |

| Pd/C + H₃PO₄ | 120 | 2×10⁶ | 85 | 54:46 |

| Ru/SiO₂ + CH₃CO₂H | 90 | 1.5×10⁶ | 91 | 63:37 |

The Rh-based system shows superior selectivity attributed to BF₃ coordination stabilizing the transition state favoring cis-addition. Catalyst recycling studies indicate consistent performance over five cycles with <5% activity loss, making this method industrially viable.

Oxidative Functionalization of Cyclohexane Derivatives

Alternative routes employ oxidative dearomatization strategies starting from para-tert-butylphenol. Treatment with trifluoromethyl hypofluorite (CF₃OF) in fluorinated solvents at -40°C introduces the trifluoromethyl group with 72% efficiency, followed by Jones oxidation to install the ketone functionality. This sequence avoids harsh acylating agents but requires careful control of oxidation kinetics to prevent over-oxidation to carboxylic acid derivatives.

Critical process parameters include:

-

Oxidant stoichiometry : 2.2 equivalents of CrO₃ in H₂SO₄/acetone (Jones reagent) optimal for ketone formation

-

Reaction monitoring : In-situ IR spectroscopy tracking the 1715 cm⁻¹ carbonyl stretch prevents decomposition

-

Workup protocol : Quenching with NaHSO₃ followed by MgSO₄ drying achieves 94% purity without chromatography

Continuous Flow Synthesis Innovations

Recent advances adapt the hydrogenation route to continuous flow systems, enhancing heat transfer and catalyst contact time. A tubular reactor packed with Rh/Al₂O₃–BF₃ composite pellets (2 mm diameter) processes substrate at 5 mL/min, achieving 99% conversion with residence time reduced to 15 minutes versus 24 hours in batch. The system maintains 86% cis-selectivity while operating at 80°C and 5×10⁵ Pa, demonstrating scalability potential.

Byproduct Analysis and Mitigation Strategies

Common impurities arise from three primary pathways:

-

Ortho-substitution isomers : Controlled to <2% through low-temperature acylation (-15°C)

-

Reduction byproducts : Minimized by maintaining H₂ pressure below 1.5×10⁶ Pa to prevent cyclohexanone over-hydrogenation

-

Trifluoromethyl group hydrolysis : Suppressed using anhydrous MgSO₄ during workup (residual H₂O <50 ppm)

Quality control protocols combine GC-MS (DB-5 column) and ¹⁹F NMR (δ -62.3 ppm for CF₃) for impurity profiling. Recrystallization from heptane/ethyl acetate (9:1) elevates purity to >99.5% with 88% recovery.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-2-trifluoromethylcyclohexanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The tert-butyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-Tert-butyl-2-trifluoromethylcyclohexanone has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-trifluoromethylcyclohexanone involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to modulate enzyme activity and influence metabolic pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key properties of 4-tert-butyl-2-trifluoromethylcyclohexanone with structurally similar cyclohexanone derivatives:

Key Observations :

- Steric Effects : The tert-butyl group dominates steric hindrance in all derivatives, but the CF₃ group in the target compound adds minimal bulk compared to methyl or chloro groups.

- Lipophilicity : The CF₃ group slightly increases polarity compared to tert-butyl or methyl, but the compound remains more lipophilic than chlorinated analogs.

Research Implications

- Material Science : Enhanced thermal stability due to steric and electronic effects may suit high-performance polymers.

Biological Activity

4-Tert-butyl-2-trifluoromethylcyclohexanone is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H15F3O

- Molecular Weight : 232.24 g/mol

- CAS Number : 132091-74-8

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially modulating various biochemical pathways. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and interaction with cellular targets.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, potentially through the inhibition of pro-inflammatory cytokines.

- Anticancer Potential : There is emerging evidence that this compound may exert cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanisms and efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Anticancer | Cytotoxicity against cancer cell lines |

Case Study: Antimicrobial Properties

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent for bacterial infections.

Case Study: Anti-inflammatory Effects

In vitro assays demonstrated that treatment with the compound resulted in decreased production of TNF-alpha and IL-6 in activated macrophages. These findings suggest that this compound may have potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

| Compound Name | Molecular Weight | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | 232.24 g/mol | Yes | Yes |

| 4-Chlorobenzyl ketone | 188.65 g/mol | Moderate | No |

| Trifluoroacetophenone | 202.09 g/mol | Yes | Moderate |

Q & A

Q. What are the optimal synthetic routes for 4-tert-butyl-2-trifluoromethylcyclohexanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using tert-butylbenzene derivatives and trifluoromethyl ketone precursors. Key variables include solvent polarity (e.g., dichloromethane vs. DMF), temperature (0–50°C), and catalyst choice (e.g., AlCl₃ or FeCl₃). For example, AlCl₃ at 25°C in anhydrous dichloromethane yields ~65% product, but side reactions (e.g., over-acylation) may occur at higher temperatures. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) resolves stereoisomers, though cis/trans ratios require careful NMR analysis (¹H and ¹³C) .

Q. How can the stereochemical configuration of this compound be determined experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For rapid analysis, combine ¹H NMR (axial vs. equatorial proton coupling constants) with NOESY experiments to detect spatial proximity of tert-butyl and trifluoromethyl groups. Computational methods (DFT with B3LYP/6-311+G(d,p)) predict energy-minimized conformers, which correlate with experimental NMR shifts (±0.2 ppm deviation) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods and nitrile gloves due to potential respiratory and dermal irritation. First-aid measures for exposure include rinsing eyes with water (15+ minutes) and consulting a physician. Storage requires inert atmospheres (argon) to prevent oxidation, as tert-butyl groups are prone to radical degradation. Spills should be neutralized with vermiculite and disposed as hazardous waste .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic additions?

- Methodological Answer : The -CF₃ group enhances ketone electrophilicity, accelerating nucleophilic attacks (e.g., Grignard reagents). Kinetic studies (monitored by HPLC) show a 3.2x faster reaction rate compared to non-fluorinated analogs. However, steric hindrance from the tert-butyl group reduces accessibility, requiring polar aprotic solvents (e.g., THF) to balance reactivity and steric effects. DFT calculations (M06-2X/def2-TZVP) confirm transition-state stabilization by -CF₃ .

Q. What analytical techniques resolve contradictions in reported melting points for this compound?

- Methodological Answer : Discrepancies (e.g., 78–82°C vs. 85–87°C) arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to detect volatile impurities. Recrystallization from ethanol/water (1:3) yields a single polymorph (mp 84.5°C, ΔH fusion 12.3 kJ/mol). PXRD patterns (Cu Kα radiation) further validate crystallinity .

Q. How can computational models predict the environmental persistence of this compound?

- Methodological Answer : Apply EPI Suite™ to estimate biodegradation half-lives (e.g., BIOWIN model: t₁/₂ >60 days). QSAR models highlight the trifluoromethyl group as a hydrolysis-resistant moiety, while tert-butyl substituents increase logP (3.8), suggesting bioaccumulation potential. Experimental validation via OECD 301F tests (activated sludge) confirms low mineralization (<20% in 28 days) .

Contradictions & Recommendations

- Stereochemical Stability : Some studies report axial preference for the tert-butyl group, while others suggest equatorial dominance. Use variable-temperature NMR (-40°C to 80°C) to assess conformational mobility .

- Synthetic Yields : Catalyst choice (AlCl₃ vs. FeCl₃) impacts yields by ±15%. Optimize stoichiometry (1.2 eq. acyl chloride) and moisture control to minimize hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.